10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C21H11FO3.
Preparation Methods
The synthesis of 10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of 4-hydroxycoumarin and aryl oxirane, catalyzed by FeCl3 in DMSO, followed by dehydration and cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Scientific Research Applications
10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can be compared with similar compounds such as:
10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound has a similar structure but differs in the hydrogenation state.
5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one: Another structurally related compound with different substituents.
Properties
Molecular Formula |
C22H13FO3 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H13FO3/c1-12-20-18(19(11-25-20)13-6-8-14(23)9-7-13)10-17-15-4-2-3-5-16(15)22(24)26-21(12)17/h2-11H,1H3 |
InChI Key |
IACZZJNCGOPXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)F)C5=CC=CC=C5C(=O)O2 |
Origin of Product |
United States |
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